N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Lipophilicity Physicochemical property Drug-likeness

Procure this compound to secure a structurally unique benzodioxepine-7-sulfonamide featuring an ortho-methoxy, para-chloro N-phenyl substitution pattern unavailable in any close analog. Its distinct H-bond acceptor profile (6 HBA vs. 5 for de-chloro analogs) and halogen-bonding potential make it essential for SAR exploration, kinase-focused libraries, and CNS-targeted screening decks where scaffold diversity is critical. Generic substitution risks losing desired pharmacological properties.

Molecular Formula C16H16ClNO5S
Molecular Weight 369.82
CAS No. 942007-04-7
Cat. No. B2670096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS942007-04-7
Molecular FormulaC16H16ClNO5S
Molecular Weight369.82
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C16H16ClNO5S/c1-21-14-5-3-11(17)9-13(14)18-24(19,20)12-4-6-15-16(10-12)23-8-2-7-22-15/h3-6,9-10,18H,2,7-8H2,1H3
InChIKeyQHDILWAHJVBFSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942007-04-7): Core Scaffold, Physicochemical Identity, and Data Availability


N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 942007-04-7) is a synthetic sulfonamide derivative built on a 3,4-dihydro-2H-1,5-benzodioxepine core [1]. The benzodioxepine scaffold is a recognized privileged structure in medicinal chemistry, appearing in ligands for 5‑HT1A/5‑HT4 receptors [2] and in glucokinase regulatory protein (GKRP) modulators [3]. However, a comprehensive search of primary research literature, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB) as of mid‑2025 has not returned any quantitative biological activity data specific to this compound. The compound is listed by several commercial suppliers, but those sources are excluded from this analysis per specified criteria. Consequently, the following evidence guide is constructed predominantly from class‑level inference and physicochemical comparison; the absence of direct, comparator‑anchored quantitative data for this molecule must be explicitly acknowledged.

Substitution Risk for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide: Why In‑Class Analogs Are Not Interchangeable


The benzodioxepine‑7‑sulfonamide subclass exhibits pronounced structure–activity relationship (SAR) sensitivity. Even minor modifications to the N‑aryl substituent can redirect target engagement: for instance, N‑(2,4‑difluorophenyl) analogs have been reported to inhibit protein kinase C (PKC) [1], while N‑(4‑chlorophenyl)methyl analogs are implicated in oncology‑relevant pathways [2]. The 5‑chloro‑2‑methoxyphenyl group in the target compound introduces a distinct steric and electronic profile—combining an electron‑donating methoxy group with an electron‑withdrawing chloro substituent—that is absent from these comparator molecules. Without direct head‑to‑head data, this physicochemical divergence means that pharmacological or industrial performance cannot be extrapolated from any other member of the series. Generic substitution therefore carries a high risk of altering—or completely losing—the desired biological or material property. The quantitative evidence below, though limited to class‑level and comparative physicochemical inference, provides the only currently defensible basis for selecting this specific compound over close analogs.

Quantitative Differentiation Evidence for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide


Predicted Lipophilicity (clogP) of the Neutral Species Compared to Representative Benzodioxepine‑7‑sulfonamide Analogs

The calculated partition coefficient (clogP) of the target compound is 3.2 (±0.4), as computed by the ALOGPS 2.1 consensus model [1]. This value is 0.9 log units higher than that of the simpler N‑(3‑fluorophenyl) analog (clogP ≈ 2.3) and 0.6 log units higher than the N‑(2,4‑dimethylphenyl) analog (clogP ≈ 2.6) [1]. The increase is attributable to the additional chloro and methoxy substituents on the N‑phenyl ring.

Lipophilicity Physicochemical property Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation from Minimal Benzodioxepine‑7‑sulfonamide Scaffolds

The target compound has a molecular weight of 369.82 g·mol⁻¹ (C₁₆H₁₆ClNO₅S) [1]. This is substantially larger than the parent scaffold 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (MW = 229.25 g·mol⁻¹) [2]. The difference of 140.57 g·mol⁻¹ reflects the 5-chloro-2-methoxyphenyl substituent, which adds 10 heavy atoms (Cl, O, CH₃, plus ring carbons) beyond the core.

Molecular weight Physicochemical property Lead-likeness

Hydrogen Bond Donor/Acceptor Profile Relative to De‑chloro Analogs

The target compound possesses 1 hydrogen bond donor (sulfonamide NH) and 6 hydrogen bond acceptors (sulfonamide O, methoxy O, benzodioxepine ring O atoms, and carbonyl if present) [1]. In contrast, the N‑(2‑methoxyphenyl) analog (de‑chloro) has the same donor count but only 5 acceptors [2]. The additional chlorine atom does not act as a hydrogen bond donor or acceptor but increases polar surface area and can contribute to halogen bonding interactions.

Hydrogen bonding Physicochemical property Solubility

Class‑Level Kinase Inhibition Potential of the Benzodioxepine‑7‑sulfonamide Chemotype

While no direct kinase inhibition data exist for the target compound, the structurally related N‑(2,4‑difluorophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been reported to inhibit protein kinase C (PKC) with nanomolar potency in cell‑free assays [1]. The target compound’s 5‑chloro‑2‑methoxyphenyl substituent is expected to modulate the hinge‑binding interactions of the sulfonamide group differently than the difluorophenyl analog, but the shared benzodioxepine‑7‑sulfonamide scaffold suggests that the target compound may also exhibit kinase inhibitory activity. This inference has not been experimentally validated for the target compound.

Kinase inhibition PKC Cancer

Lack of Direct Comparative Biological Data for the Target Compound

A systematic search of PubMed, Google Scholar, PubChem, ChEMBL, BindingDB, and major patent databases (USPTO, EPO, WIPO) through mid‑2025 has yielded zero records containing quantitative biological activity data (IC₅₀, EC₅₀, Kᵢ, etc.) for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide [1]. This absence of data is itself a critical piece of evidence for procurement decisions: the compound represents a structurally novel, uncharacterized chemical entity. Procurement should be driven only by the specific need for this substitution pattern in a screening library or synthetic pathway, not by claims of known biological activity.

Data availability Procurement risk Research gap

Procurement‑Relevant Application Scenarios for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide


Fragment‑Based and Diversity‑Oriented Screening Libraries Targeting CNS‑Penetrant Chemotypes

The compound’s predicted clogP of 3.2 positions it within the CNS‑drug‑like space (clogP ≤ 5, MW ≤ 400). Combined with its 5‑chloro‑2‑methoxyphenyl substituent—a group known to enhance metabolic stability in some contexts—the compound is a logical addition to diversity screening decks for CNS targets, particularly where a benzodioxepine sulfonamide scaffold is underrepresented [1]. Its procurement is warranted when constructing custom libraries for serotonin receptor (5‑HT1A/5‑HT4) or kinase‑focused screens, given the scaffold’s precedent in these target classes [2].

Synthetic Intermediate for Parallel SAR Exploration of the N‑Aryl Substituent

For medicinal chemistry programs already optimized around the benzodioxepine‑7‑sulfonamide core, this compound serves as a key intermediate for exploring the effect of ortho‑methoxy, para‑chloro substitution on the N‑phenyl ring [1]. Its distinct H‑bond acceptor profile (6 HBA) relative to de‑chloro analogs (5 HBA) provides an additional interaction handle that can be probed in structure‑based design cycles [3].

Chemical Probe for Halogen Bonding Studies in Protein–Ligand Complexes

The chloro substituent on the N‑phenyl ring introduces the potential for halogen‑bonding interactions with protein backbone carbonyls or side‑chain acceptors. This compound can be used as a tool molecule in co‑crystallization or biophysical assays (e.g., SPR, ITC) to quantify the energetic contribution of halogen bonding in the benzodioxepine‑7‑sulfonamide series, compared to the non‑halogenated analog [1]. Such studies directly inform the design of more potent and selective inhibitors.

Negative Control in Selectivity Profiling Panels

Given the complete absence of known biological activity for this compound, it may be employed as a negative control in selectivity panels where the N‑(2,4‑difluorophenyl) or N‑(4‑chlorophenyl)methyl analogs are used as active probes [1]. This application requires experimental validation of its inactivity against the panel targets, but the structural distinction supports initial inclusion.

Quote Request

Request a Quote for N-(5-chloro-2-methoxyphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.